molecular formula C6H12O3 B1595481 4-Hydroperoxy-4-methylpentan-2-one CAS No. 37206-20-5

4-Hydroperoxy-4-methylpentan-2-one

Cat. No. B1595481
CAS RN: 37206-20-5
M. Wt: 132.16 g/mol
InChI Key: TVLYPTZVJFAYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl isobutyl ketone peroxide appears as a colorless liquid shipped with not more than 62% peroxide in solution of methyl isobutyl ketone. Crystallizes when dry. May explode from heat, shock or friction when dry.

Scientific Research Applications

Iron(III) Extraction and Separation

4-methylpentan-2-ol, closely related to 4-Hydroperoxy-4-methylpentan-2-one, has been utilized for the quantitative extraction of iron(III) from hydrochloric acid. This process involves stripping the iron(III) with water and determining it titrimetrically, though certain elements like Te(IV) and Se(IV) can interfere with this process (Gawali & Shinde, 1974).

Aroma Component in Wines

A significant discovery in the flavor and fragrance industry is the identification of 4-mercapto-4-methylpentan-2-one in Vitis vinifera L. var. Sauvignon wines. This compound, known for its potent odors of box tree and cat urine, plays a major role in the varietal aroma of these wines, despite its low concentration. Its perception threshold in water and wine is extremely low, emphasizing its impact on the sensory experience of Sauvignon wines (Darriet et al., 1995).

Thermodynamic Modeling in Ternary Systems

In a study focusing on phase equilibrium, 4-methylpentan-2-one demonstrated excellent performance in extracting methylphenols from water. The study involved measuring tie-line data for ternary systems, and the results were correlated with activity coefficient models, indicating the compound's effectiveness in such processes (Chen et al., 2017).

Enzymatic Release in Wine Aroma

Research shows that 4-mercapto-4-methylpentan-2-one (4-MMP) can be enzymatically released from an odorless must extract, significantly contributing to the "boxtree" or "broom plant" odor of Sauvignon wines. This process involves the use of a cell-free extract of Eubacterium limosum, highlighting the potential for enzymatic interventions in enhancing wine aromas (Tominaga, Masneuf-Pomarède, & Dubourdieu, 1995).

properties

CAS RN

37206-20-5

Product Name

4-Hydroperoxy-4-methylpentan-2-one

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4-hydroperoxy-4-methylpentan-2-one

InChI

InChI=1S/C6H12O3/c1-5(7)4-6(2,3)9-8/h8H,4H2,1-3H3

InChI Key

TVLYPTZVJFAYSU-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)OO

Canonical SMILES

CC(=O)CC(C)(C)OO

Other CAS RN

28056-59-9

physical_description

Methyl isobutyl ketone peroxide appears as a colorless liquid shipped with not more than 62% peroxide in solution of methyl isobutyl ketone. Crystallizes when dry. May explode from heat, shock or friction when dry.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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